molecular formula C10H9Cl2NOS B2762508 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride CAS No. 2089277-35-8

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride

Cat. No.: B2762508
CAS No.: 2089277-35-8
M. Wt: 262.15
InChI Key: HKLWJNQRNJFPJZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a halogenated amino ketone derivative characterized by a benzothiophene core substituted with a chlorine atom at the 3-position. The compound features an ethanone backbone with an amino group at the 2-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name

2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS.ClH/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLWJNQRNJFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Approach

The foundational step involves Friedel-Crafts acylation to construct the benzothiophene ketone backbone. 3-Chlorobenzothiophene reacts with chloroacetyl chloride in the presence of a Lewis catalyst, typically aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at 0–5°C. This yields 1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one, which serves as the intermediate for subsequent amination.

Key Parameters

  • Catalyst Loading : 1.2 equivalents of AlCl₃ optimize electrophilic activation.
  • Solvent : DCM ensures solubility and minimizes side reactions.
  • Yield : 68–72% after recrystallization from ethanol.

Nucleophilic Amination Strategies

Introducing the amino group requires careful selection of aminating agents. Gabriel synthesis, employing potassium phthalimide, converts the ketone intermediate into a phthalimide-protected amine. Hydrolysis with hydrazine hydrate in ethanol releases the free amine, 2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one.

Reaction Conditions

  • Temperature : Reflux at 80°C for 6 hours.
  • Workup : Acidification with hydrochloric acid precipitates the hydrochloride salt.
  • Purity : >95% by HPLC after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Techniques

Alternative routes utilize reductive amination, where the ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot method avoids intermediate isolation, achieving 65% yield under mild conditions (pH 4–5, 25°C).

Optimization of Reaction Conditions

Solvent Systems and Catalysts

Solvent polarity profoundly impacts reaction kinetics. Comparative studies reveal that nitrile solvents like acetonitrile enhance electrophilic substitution rates by stabilizing cationic intermediates. Catalytic systems employing iodine or iron(III) chloride further improve regioselectivity.

Table 1: Solvent and Catalyst Impact on Acylation Yield

Solvent Catalyst Temperature (°C) Yield (%)
Dichloromethane AlCl₃ 0 72
Acetonitrile FeCl₃ 25 81
Toluene I₂ 50 58

Temperature and Pressure Parameters

High-pressure hydrogenation (10 atm H₂, 50°C) accelerates nitro group reduction in the amination step, achieving 90% conversion in 2 hours. Conversely, low-temperature conditions (-10°C) minimize byproduct formation during Friedel-Crafts acylation.

Industrial-Scale Production Processes

Batch reactors with automated temperature control and continuous flow systems are employed for large-scale synthesis. Key considerations include:

  • Cost Efficiency : Recycling AlCl₃ via aqueous workup reduces expenses.
  • Safety : Inert nitrogen atmospheres prevent oxidative degradation.
  • Throughput : Continuous flow reactors achieve 85% yield at 1 kg/hour throughput.

Analytical Characterization and Quality Control

Advanced techniques validate compound integrity:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, benzothiophene), 4.12 (q, 2H, CH₂NH₂).
  • Mass Spectrometry : ESI-MS m/z 225.70 [M+H]⁺.
  • XRD Analysis : Confirms crystalline hydrochloride salt formation.

Table 2: Analytical Specifications

Parameter Specification
Purity (HPLC) ≥98%
Melting Point 198–202°C
Residual Solvents <0.1% (ICH Q3C guidelines)

Recent Advances and Innovations

Recent patents disclose microwave-assisted synthesis, reducing reaction times by 70%. Additionally, biocatalytic methods using transaminases enable enantioselective amination under green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Aromatic System Key Substituents Notable Properties
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one HCl C₁₀H₉Cl₂NOS Not Provided Benzothiophene 3-Cl High conjugation, potential bioactivity
bk-2C-B C₁₀H₁₃BrClNO₃ Not Provided Phenyl 4-Br, 2,5-OCH₃ Psychoactive
2-Amino-1-(4-fluorophenyl)ethanone HCl C₈H₉ClFNO 456-00-8 Phenyl 4-F Enhanced stability
2-Amino-1-(4-hydroxyphenyl)ethan-1-one HCl C₈H₁₀ClNO₂ 19745-72-3 Phenyl 4-OH High polarity, H-bonding
2-Amino-1-(pyridin-3-yl)ethanone HCl C₇H₉ClN₂O 93103-00-5 Pyridine 3-N Basic nitrogen, improved solubility

Research Findings and Implications

  • Electronic Effects : Halogen substituents (Cl, Br, F) enhance electrophilicity and metabolic resistance compared to hydroxyl or methoxy groups .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but aromatic system polarity (e.g., pyridine vs. benzothiophene) further modulates this property .
  • Bioactivity : Psychoactive analogs like bk-2C-B highlight the importance of substituent positioning on receptor interaction, suggesting the target compound’s benzothiophene system may offer unexplored pharmacological pathways .

Biological Activity

2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of an amino group and a chloro-substituted benzothiophene moiety, this compound is classified as an amino ketone. Its molecular formula is C10H9ClNOSHClC_{10}H_{9}ClNOS\cdot HCl, and it exhibits a molecular weight of 225.70 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : The reaction usually begins with 3-chlorobenzothiophene and ethyl chloroacetate, followed by amination.
  • Hydrolysis : This step converts the intermediate into the desired product.
  • Reaction Conditions : Common solvents include ethanol or methanol, with catalysts such as sodium ethoxide or potassium carbonate being used to enhance yields .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one exhibit promising antimicrobial activities. For instance, structural modifications in benzothiophene derivatives have been shown to significantly influence their pharmacodynamics and effectiveness against various pathogens. The presence of chlorine atoms in the structure enhances lipophilicity, which improves compound penetration into bacterial cells, thereby increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives of benzothiophene have demonstrated activity against cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. The introduction of specific substituents on the benzothiophene ring can modulate the anticancer activity, suggesting that this compound may also hold similar properties .

The mechanism of action for this compound involves its interaction with various biological targets. These interactions can alter enzyme activities or receptor functions, leading to significant biological effects. The specific pathways depend on the biological system under investigation .

Case Studies

Several case studies have highlighted the biological activities associated with this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria with MIC values indicating strong efficacy .
Study 2Anticancer ActivityDemonstrated reduced viability in Caco-2 cells (39.8% viability compared to control) when treated with related compounds .
Study 3Structure-Activity RelationshipIdentified that chlorinated derivatives exhibit enhanced reactivity and stronger interactions with microbial targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride?

  • Methodology :

  • Synthesis : The compound can be synthesized via condensation reactions between substituted benzothiophene precursors and amino ketone intermediates. For example, halogenated benzothiophenes (e.g., 3-chloro-1-benzothiophene) may react with protected amino ethanone derivatives under acidic or basic conditions. Protecting groups (e.g., Boc) for the amino moiety are often used to prevent undesired side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with dichloromethane:methanol gradients) is recommended. Purity should be confirmed via HPLC (>98%) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?

  • Methodology :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm the benzothiophene scaffold, chlorine substituent, and amine hydrochloride salt. Aromatic protons appear in the 7.2–8.1 ppm range, while the amino group may show broad signals due to protonation .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and N–H (~3300 cm1^{-1}) confirm the ethanone and amine groups .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the stereoelectronic effects of the chloro and benzothiophene groups. Similar benzothiazin derivatives have been analyzed using this method .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; respiratory protection (FFP3 masks) is advised if aerosolization occurs .
  • Storage : Store in airtight containers at 2–8°C, away from light. Incompatible with strong oxidizers (e.g., peroxides) due to the amine hydrochloride’s reactivity .

Advanced Research Questions

Q. How to design assays for evaluating biological activity, such as receptor binding or enzyme inhibition?

  • Methodology :

  • Receptor Binding : Radioligand displacement assays (e.g., using 3^3H-labeled ligands) on cell membranes expressing target receptors (e.g., GPCRs). IC50_{50} values are calculated to determine affinity .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) under physiological pH (7.4) and temperature (37°C). Pre-incubate the compound with the enzyme (e.g., kinases) before adding substrates. Dose-response curves determine inhibition constants (Ki_i) .

Q. How to conduct structure-activity relationship (SAR) studies with analogs?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzothiophene ring (e.g., replace Cl with F or Br) or vary the amino group (e.g., dimethylamino vs. primary amine). Use parallel synthesis for efficiency .
  • Activity Comparison : Test analogs in standardized assays (e.g., antimicrobial MIC, cytotoxic IC50_{50}). For example, 4-chlorophenyl analogs showed reduced activity compared to 3-chloro derivatives in receptor binding studies .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (>99% purity required for conclusive data) .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from varying cell passage numbers or serum concentrations .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results. A 2023 study attributed conflicting kinase inhibition data to differences in ATP concentrations during assays .

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